molecular formula C12H11NO B11750146 1-(8-Methylquinolin-4-yl)ethan-1-one

1-(8-Methylquinolin-4-yl)ethan-1-one

Cat. No.: B11750146
M. Wt: 185.22 g/mol
InChI Key: LUEAJTHTKHZFDC-UHFFFAOYSA-N
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Description

1-(8-Methylquinolin-4-yl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₁NO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methylquinolin-4-yl)ethan-1-one typically involves the reaction of 8-methylquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{8-Methylquinoline} + \text{Ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methylquinolin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(8-Methylquinolin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Methylquinolin-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1-(8-Methylquinolin-4-yl)ethan-1-one.

    8-Methylquinoline: A precursor in the synthesis of this compound.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

This compound is unique due to the presence of both the quinoline ring and the ethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(8-methylquinolin-4-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-4-3-5-11-10(9(2)14)6-7-13-12(8)11/h3-7H,1-2H3

InChI Key

LUEAJTHTKHZFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)C

Origin of Product

United States

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